N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O2S/c1-11(2)19(12(3)4)22(20,21)15-7-5-14(6-8-15)18-10-13(16)9-17-18/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOGONMNVSTQPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675303 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-27-1 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Abstract

This comprehensive technical guide details a robust and efficient synthetic route for N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, a key building block in contemporary drug discovery and medicinal chemistry. This document provides a thorough exploration of the synthetic strategy, encompassing a detailed retrosynthetic analysis, step-by-step experimental protocols for the preparation of key intermediates, and the final coupling reaction. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a versatile heterocyclic compound of significant interest in the pharmaceutical industry. The presence of the 4-bromopyrazole moiety provides a handle for further functionalization through various cross-coupling reactions, while the N,N-diisopropylbenzenesulfonamide group can modulate the physicochemical properties and biological activity of derivative compounds. This guide presents a validated and accessible synthetic pathway, designed to be both scalable and efficient for laboratory settings.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection at the pyrazole N-1 and the phenyl ring C-1 bond. This bond can be formed through an N-arylation reaction, a cornerstone of modern synthetic organic chemistry. This leads to two key intermediates: 4-bromo-1H-pyrazole (II) and a suitably activated N,N-diisopropyl-4-halobenzenesulfonamide (III).

An In-depth Technical Guide to N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide: Synthesis, Characterization, and Potential Applications

Introduction

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide is a multifaceted organic compound characterized by a unique assembly of three key functional groups: a sulfonamide, a pyrazole ring, and an aryl bromide. This distinct architecture makes it a valuable building block in medicinal chemistry and a compelling subject for further research. The diisopropyl-substituted sulfonamide moiety can influence the compound's lipophilicity and metabolic stability, while the 4-bromopyrazolyl group serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, a robust synthetic protocol, detailed spectral analysis, and a discussion of the potential applications of this compound for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1187386-27-1 | [1] |

| Molecular Formula | C₁₅H₂₀BrN₃O₂S | [1] |

| Molecular Weight | 386.31 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | Typically ≥98% | |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General knowledge |

| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial formation of a sulfonyl chloride intermediate, followed by amination with diisopropylamine. The following protocol is a representative procedure based on established methods for analogous compounds.

Experimental Protocol

Step 1: Synthesis of 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 4-bromopyrazole (1.0 eq).

-

Addition of Chlorosulfonic Acid: Cool the flask to 0 °C in an ice bath. Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate round-bottom flask, dissolve the crude 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Amine and Base: To this solution, add diisopropylamine (1.2 eq) followed by the slow addition of triethylamine (1.5 eq) as a base to neutralize the HCl formed during the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Structural Elucidation and Spectral Analysis

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for the protons and carbons of the target molecule. These predictions are based on known values for similar pyrazole and benzenesulfonamide structures.[3][4]

Predicted ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.8 | d | 2H | Ar-H (ortho to SO₂N) |

| ~7.8 - 7.6 | d | 2H | Ar-H (ortho to pyrazole) |

| ~7.7 | s | 1H | Pyrazole C5-H |

| ~7.5 | s | 1H | Pyrazole C3-H |

| ~3.9 | sept | 2H | CH(CH₃)₂ |

| ~1.2 | d | 12H | CH(CH ₃)₂ |

Predicted ¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Ar-C (C-SO₂N) |

| ~140 | Pyrazole C5 |

| ~138 | Ar-C (C-pyrazole) |

| ~128 | Ar-CH |

| ~126 | Pyrazole C3 |

| ~120 | Ar-CH |

| ~95 | Pyrazole C4-Br |

| ~50 | C H(CH₃)₂ |

| ~22 | CH(C H₃)₂ |

Predicted IR and Mass Spectrometry Data

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected to confirm the presence of the principal functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H stretch |

| ~2970 | Aliphatic C-H stretch |

| ~1590, 1480 | Aromatic C=C stretch |

| ~1340, 1160 | Asymmetric and symmetric SO₂ stretch |

| ~1090 | S-N stretch |

| ~830 | C-Br stretch |

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1.

| m/z | Assignment |

| 386/388 | [M+H]⁺ |

| 322/324 | [M+H - SO₂]⁺ |

Molecular Structure Diagram

Caption: Structure of this compound.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is largely dictated by the 4-bromopyrazole moiety. The carbon-bromine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of diverse substituents at this position, making the compound a valuable scaffold for the construction of compound libraries in drug discovery programs.

The pyrazolyl benzenesulfonamide core is a well-established pharmacophore found in numerous biologically active molecules. For instance, Celecoxib, a well-known COX-2 inhibitor, features a similar structural motif. Furthermore, various pyrazole and sulfonamide-containing compounds have been identified as potent inhibitors of a range of protein kinases.[5][6] The overexpression and aberrant activity of protein kinases are implicated in the pathogenesis of many diseases, including cancer. Therefore, it is plausible that this compound or its derivatives could exhibit inhibitory activity against certain kinases.

Hypothetical Role as a Kinase Inhibitor

Caption: Hypothetical mechanism of action as a kinase inhibitor in a signaling pathway.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the safety profiles of related compounds such as N-alkylbenzenesulfonamides and brominated aromatic compounds, the following precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20.

- Eze, F. U., et al. (2019).

- ResearchGate. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. Retrieved from [https://www.researchgate.net/publication/348633722_Biological_activities_of_a_newly_synthesized_pyrazoline_derivative_4-3-4-bromophenyl-5-24-dimethoxyphenyl-45-dihydro-1H-pyrazol-1-yl_benzenesulfonamide_B4_compound_on_rainbow_trout_alevins_Oncorhynchu]

-

ChemSrc. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diisopropylbenzenesulfonamide. Retrieved from [Link]

- Jadhav, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

- Royal Society of Chemistry. (n.d.).

- Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

-

Pharmaffiliates. (n.d.). 1187385-75-6| Chemical Name : N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide. Retrieved from [Link]

- Eze, F. U., et al. (2019).

-

ResearchGate. (2020). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]

- Kang, J., et al. (2018). Screening of break point cluster region Abelson tyrosine kinase inhibitors by capillary electrophoresis.

- Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660.

-

ResearchGate. (2023). (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

- Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4559-4572.

-

ResearchGate. (n.d.). 4-[(1E)-3-(Substituted-phenyl)-3-oxoprop-1-en-1-yl]benzenesulfonamide: Design, computational, synthesis, characterization and antibacterial assessment. Retrieved from [Link]

- Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5406.

- AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1.

- Yoon, H., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155.

-

NIST. (n.d.). Benzenesulfonamide, N-(4-nitrophenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. labsolu.ca [labsolu.ca]

- 6. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide: A Key Intermediate in Modern Drug Discovery

For Immediate Release

[CITY, STATE, January 19, 2026] – In the ever-evolving landscape of pharmaceutical research and development, the demand for novel molecular entities with precise biological activities is paramount. This technical guide delves into the core scientific principles and practical applications of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide , a key building block in the synthesis of advanced therapeutics. Its unique structural features make it a compound of significant interest for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

This compound, identified by the CAS Number 1187386-27-1 , is a substituted benzenesulfonamide derivative that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules.[1] The convergence of a brominated pyrazole moiety and a diisopropyl-substituted sulfonamide group within a single scaffold provides a versatile platform for chemical elaboration, particularly in the burgeoning field of targeted protein degradation.

The 4-bromopyrazole ring serves as a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical functionalities. The N,N-diisopropylbenzenesulfonamide portion of the molecule often plays a crucial role in modulating physicochemical properties such as solubility and cell permeability, and can also be involved in critical binding interactions with biological targets. This strategic combination of features positions this compound as a cornerstone for the construction of innovative drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1187386-27-1 | [1] |

| Molecular Formula | C₁₅H₂₀BrN₃O₂S | [1] |

| Molecular Weight | 386.31 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents (e.g., DCM, Acetone), Insoluble in water (predicted) |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general synthetic strategy involves the formation of a key intermediate, 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride, followed by its reaction with diisopropylamine.

Synthesis of the Key Intermediate: 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride

The initial step involves the synthesis of the sulfonyl chloride intermediate. While multiple routes can be envisioned, a common approach is the reaction of 4-(1H-pyrazol-1-yl)benzenesulfonamide with a brominating agent, followed by conversion to the sulfonyl chloride. Alternatively, a more direct approach starts with the commercially available 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride, which can then be brominated. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride

-

Starting Material: 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride.

-

Bromination: To a solution of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in a suitable solvent (e.g., acetic acid), N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride.

Causality Behind Experimental Choices: The use of NBS provides a mild and selective method for the bromination of the electron-rich pyrazole ring. Acetic acid is a common solvent for such reactions as it can facilitate the reaction without interfering with the sulfonyl chloride group.

Final Step: Sulfonamide Formation

The final step in the synthesis is the nucleophilic substitution reaction between the sulfonyl chloride intermediate and diisopropylamine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), diisopropylamine is added dropwise at 0 °C. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Purification: Upon completion, the reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validating System: The purity of the final compound should be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of characteristic peaks for the diisopropyl groups, the pyrazole ring, and the benzene ring, along with the correct molecular ion peak in the mass spectrum, validates the successful synthesis.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Building Block for Targeted Protein Degraders (PROTACs)

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3]

The structure of the title compound makes it an ideal precursor for a component of a PROTAC. The bromopyrazole moiety can be functionalized to link to a ligand for a target protein of interest (the "warhead"), while the benzenesulfonamide portion can be part of a ligand for an E3 ligase, such as the von Hippel-Lindau (VHL) E3 ligase.[4][5]

Mechanism of PROTAC Action:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.

-

Ubiquitination: The E3 ligase, now in proximity to the target protein, facilitates the transfer of ubiquitin molecules to the target.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC molecule is released and can induce the degradation of another target protein molecule.

Diagram of PROTAC Mechanism:

Caption: General mechanism of action for a PROTAC molecule.

The versatility of the 4-bromopyrazole moiety allows for its incorporation into PROTACs targeting a wide range of proteins implicated in disease, such as the Bromodomain and Extra-Terminal (BET) protein BRD4, a key regulator of gene expression in cancer.[2][3][6]

Conclusion and Future Directions

This compound is a strategically important molecule in modern medicinal chemistry. Its well-defined structure and reactive handles provide a robust platform for the synthesis of complex and highly specific therapeutic agents. The growing interest in targeted protein degradation using PROTAC technology further underscores the value of this compound as a key building block. Future research will likely focus on expanding the library of PROTACs derived from this scaffold to target a broader range of disease-relevant proteins, further solidifying its role in the development of next-generation therapeutics.

References

-

4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. National Institutes of Health. [Link]

-

Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g... ResearchGate. [Link]

-

PROTACs for BRDs proteins in cancer therapy: a review. National Institutes of Health. [Link]

-

BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. National Institutes of Health. [Link]

-

Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. National Institutes of Health. [Link]

-

Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Royal Society of Chemistry. [Link]

-

Targeting BRD4 with PROTAC degrader ameliorates LPS-induced acute lung injury by inhibiting M1 alveolar macrophage polarization. PubMed. [Link]

-

PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Targeting BRD4 with PROTAC degrader ameliorates LPS-induced acute lung injury by inhibiting M1 alveolar macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

"N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a synthetic heterocyclic compound featuring a core structure common to a class of molecules with diverse and potent biological activities. While direct experimental data on this specific molecule is limited, its structural motifs—a brominated pyrazole ring linked to a di-substituted benzenesulfonamide—strongly suggest a potential as a modulator of key physiological and pathological pathways. This technical guide synthesizes the known biological activities of structurally related pyrazole-sulfonamide derivatives to propose a putative mechanism of action for the title compound. We will delve into the likely molecular targets, the rationale behind this hypothesis based on established structure-activity relationships (SAR), and provide a comprehensive roadmap of experimental protocols for the definitive elucidation of its mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: Unveiling the Potential of a Privileged Scaffold

The convergence of a pyrazole ring and a sulfonamide moiety creates a "privileged scaffold" in medicinal chemistry, a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Pyrazole derivatives are known for a wide spectrum of pharmacological effects, including anti-inflammatory, antiviral, antitumor, and antidepressant activities.[2] Similarly, the sulfonamide group is a cornerstone of many established drugs, renowned for its ability to interact with various enzymes and receptors.[3][4]

This compound integrates these two key pharmacophores. Its chemical structure is provided below:

-

IUPAC Name: 4-(4-bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide[5]

The key structural features that likely dictate its biological activity are:

-

The 4-Bromopyrazole Moiety: The bromine atom at the 4-position can participate in halogen bonding and other non-covalent interactions within protein binding sites.[5] This position is also synthetically versatile, allowing for cross-coupling reactions to create analogues for SAR studies.[5] The pyrazole ring itself is a versatile hydrogen bond acceptor and donor.

-

The Benzenesulfonamide Group: This group is a classic zinc-binding motif found in inhibitors of metalloenzymes, most notably carbonic anhydrases.[2] It can also form crucial hydrogen bonds and ionic interactions with target proteins.[5]

-

The N,N-Diisopropyl Groups: These bulky, hydrophobic groups can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.[5] They can also engage in hydrophobic interactions within the active sites of target enzymes, potentially enhancing potency and selectivity.[5]

Given the prevalence of this scaffold in inhibitors of enzymes central to disease pathology, we hypothesize that this compound acts as a multi-target enzyme inhibitor.

Putative Mechanism of Action: A Multi-Target Hypothesis

Based on extensive literature on analogous compounds, we propose that this compound likely exerts its biological effects through the inhibition of one or more of the following enzyme families: Carbonic Anhydrases, Cyclooxygenases, and potentially other kinases or esterases.

Primary Hypothesis: Inhibition of Carbonic Anhydrases (CAs)

The sulfonamide moiety is a strong predictor of carbonic anhydrase inhibition.[2] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.

-

Causality of Inhibition: The deprotonated sulfonamide nitrogen can coordinate to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle. The pyrazole and diisopropyl groups would then interact with the surrounding amino acid residues in the hydrophobic and hydrophilic pockets of the active site, determining the isoform selectivity and overall potency of the inhibition.[2]

-

Supporting Evidence: Numerous studies have demonstrated that pyrazole-sulfonamide derivatives are potent inhibitors of various human CA isoforms (hCAs), with Kᵢ values often in the nanomolar range.[2] The design of multi-target anti-inflammatory agents has leveraged the 4-(pyrazol-1-yl)benzenesulfonamide scaffold to inhibit both COX-2 and specific hCA isoforms like hCA IX and XII, which are upregulated in many cancers.[7][8]

Secondary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes

The diaryl heterocycle structure, where a central heterocyclic ring (pyrazole) is flanked by two aromatic rings (the benzenesulfonamide), is the hallmark of selective COX-2 inhibitors like Celecoxib.[9] COX enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.

-

Causality of Inhibition: Selective COX-2 inhibitors exploit a larger, more accommodating side pocket in the COX-2 active site compared to COX-1. The benzenesulfonamide moiety of this compound could potentially fit into this side pocket, forming hydrogen bonds with key residues like His90 and Arg513, leading to selective inhibition.[9] The pyrazole ring and its substituents would occupy the main channel.

-

Supporting Evidence: A vast body of literature supports the role of pyrazole derivatives as potent and selective COX-2 inhibitors.[9] The structure-activity relationship studies of these compounds often highlight the importance of the sulfonamide group for achieving high potency and selectivity.[9]

Exploratory Hypothesis: Modulation of Other Targets

The pyrazole-sulfonamide scaffold has also been implicated in the inhibition of other enzymes:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Some pyrazolone-sulfonamide derivatives have shown inhibitory activity against these enzymes, which are relevant targets in Alzheimer's disease.[2][10] The position of the sulfonamide group can influence selectivity between these two enzymes.[2]

-

Protein Kinases: The general structure shares features with some kinase inhibitors. For example, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as potent PLK4 inhibitors for cancer therapy.[11]

The following diagram illustrates the hypothesized multi-target mechanism of action.

Caption: Hypothesized multi-target mechanism of action for the title compound.

Experimental Workflow for Mechanism of Action Elucidation

A systematic, multi-tiered approach is required to validate the hypothesized mechanism of action. This workflow progresses from broad, unbiased screening to specific, targeted validation.

Phase 1: Target Identification and Initial Validation

The initial phase aims to identify the primary molecular targets of the compound and confirm direct binding.

Protocol 1: In Vitro Enzyme Inhibition Profiling

-

Objective: To quantitatively assess the inhibitory activity of the compound against a panel of purified enzymes.

-

Methodology:

-

Assemble a panel of enzymes including:

-

Carbonic Anhydrase isoforms (hCA I, II, IX, XII)

-

Cyclooxygenase isoforms (COX-1, COX-2)

-

Cholinesterases (AChE, BChE)

-

A representative panel of protein kinases.

-

-

For each enzyme, perform a dose-response inhibition assay using a suitable substrate and detection method (e.g., colorimetric, fluorometric, or luminescent).

-

Incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Measure the reaction rate and calculate the percent inhibition relative to a vehicle control (e.g., DMSO).

-

Fit the dose-response data to a suitable model to determine the IC₅₀ value for each enzyme.

-

-

Expected Outcome: A table of IC₅₀ values that will identify the most potent and selective targets.

| Target Enzyme | Putative IC₅₀ (nM) | Rationale / Supporting Literature |

| hCA II | 10 - 100 | Potent inhibition by pyrazole-sulfonamides is well-documented.[2] |

| hCA IX | 5 - 50 | Often a target for anti-cancer sulfonamides.[7] |

| COX-2 | 50 - 500 | Diaryl heterocycle motif is common in COX-2 inhibitors.[9] |

| COX-1 | > 10,000 | To establish selectivity over the constitutive isoform. |

| AChE | > 1,000 | Lower probability target, but worth screening.[10] |

Protocol 2: Biophysical Binding Assays

-

Objective: To confirm direct, physical interaction between the compound and the identified primary target(s) and to determine the binding affinity (Kᴅ).

-

Methodology (Choose one or more):

-

Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip. Flow solutions of the compound at various concentrations over the chip and measure the change in refractive index to determine on-rates (kₐ), off-rates (kₔ), and the dissociation constant (Kᴅ).

-

Isothermal Titration Calorimetry (ITC): Directly measure the heat released or absorbed during the binding event. Titrate the compound into a solution containing the target protein to determine Kᴅ, stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

-

Thermal Shift Assay (TSA): Measure the change in the melting temperature (Tₘ) of the target protein in the presence of the compound. Ligand binding typically stabilizes the protein, leading to an increase in Tₘ.

-

-

Expected Outcome: Confirmation of direct binding and a quantitative measure of affinity (Kᴅ), which should correlate with the IC₅₀ from enzymatic assays.

The following diagram illustrates the experimental workflow for target identification and validation.

Caption: Phase 1 workflow for target identification and validation.

Phase 2: Cellular Activity and Target Engagement

Once a primary target is confirmed, the next step is to determine if the compound can engage this target in a cellular context and elicit a functional response.

Protocol 3: Cellular Target Engagement Assay

-

Objective: To verify that the compound can enter cells and bind to its intended target in the cellular milieu.

-

Methodology (Cellular Thermal Shift Assay - CETSA):

-

Treat intact cells (e.g., a cancer cell line overexpressing hCA IX or a macrophage line for COX-2) with the compound at various concentrations.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

-

Binding of the compound will stabilize the target protein, resulting in a shift to a higher melting temperature.

-

-

Expected Outcome: A dose-dependent thermal shift, confirming that the compound engages the target protein inside the cell.

Protocol 4: Cell-Based Functional Assays

-

Objective: To measure the effect of compound treatment on a downstream biological pathway modulated by the target.

-

Methodology (Example for COX-2):

-

Use a cell line such as RAW 264.7 macrophages.

-

Pre-treat cells with various concentrations of the compound.

-

Induce inflammation and COX-2 expression using lipopolysaccharide (LPS).

-

After a suitable incubation period, collect the cell supernatant.

-

Measure the concentration of Prostaglandin E₂ (PGE₂) using an ELISA kit.

-

-

Expected Outcome: A dose-dependent reduction in PGE₂ production, demonstrating functional inhibition of the COX-2 pathway in a cellular context.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. Based on robust structure-activity relationship data from analogous molecules, we have constructed a strong hypothesis that this compound functions as an inhibitor of carbonic anhydrases and/or cyclooxygenase-2. The proposed experimental workflow provides a clear and logical path to rigorously test this hypothesis, from initial biochemical screening to validation in cellular models.

Successful validation of this mechanism of action would position this compound as a promising lead compound for the development of novel anti-inflammatory or anti-cancer agents. Future work would involve medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, followed by in vivo studies in relevant animal models of disease.

References

-

Lolak, N., Akocak, S., Topal, M., Koçyiğit, Ü. M., Işık, M., Türkeş, C., Topal, F., Durgun, M., & Beydemir, Ş. (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. ResearchGate. [Link]

-

Asati, V., et al. (2023). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. ResearchGate. [Link]

-

Srinivas, B., et al. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]

-

Patel, H. R., et al. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

-

Festus, C., et al. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]

-

Kemix Pty Ltd. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

Pharmaffiliates. (n.d.). N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide. Retrieved January 19, 2026, from [Link]

-

de Oliveira, C. B., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. National Institutes of Health. [Link]

-

Chen, X., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central. [Link]

-

Abdel-Wahab, B. F., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. PubMed. [Link]

-

Abdel-Wahab, B. F., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. ResearchGate. [Link]

-

Mohamed, S. K., et al. (2022). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. PubMed Central. [Link]

-

Wang, X., et al. (2021). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. National Institutes of Health. [Link]

-

PubChem. (n.d.). 4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide. Retrieved January 19, 2026, from [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. kemix.com.au [kemix.com.au]

- 7. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide is a specialized organic compound that serves as a highly versatile building block, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture is distinguished by three key components: a di-substituted benzenesulfonamide core, a reactive 4-bromopyrazole moiety, and lipophilic N,N-diisopropyl groups. The sulfonamide group is a well-established pharmacophore present in numerous clinically approved drugs, while pyrazole rings are privileged scaffolds in drug discovery, known for a wide range of biological activities including anti-inflammatory, antibacterial, and anticancer properties[1][2].

The strategic placement of a bromine atom on the pyrazole ring provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[3][4]. This capability allows for the systematic and efficient diversification of the core structure, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The diisopropyl groups on the sulfonamide nitrogen significantly increase the molecule's hydrophobicity, a critical parameter influencing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME)[3]. This guide provides an in-depth analysis of the compound's structure, a validated synthetic protocol, and a discussion of its strategic applications for researchers in drug development and synthetic chemistry.

Physicochemical Properties and Structural Elucidation

The fundamental properties of the title compound are summarized below. The IUPAC name, 4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide, precisely describes its chemical constitution[3].

| Property | Value | Reference |

| IUPAC Name | 4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide | [3] |

| CAS Number | 1187386-27-1 | [3][5][6] |

| Molecular Formula | C₁₅H₂₀BrN₃O₂S | [3][5][6] |

| Molecular Weight | 386.31 g/mol | [3] |

| InChI Key | SGOGONMNVSTQPH-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Purity | ≥98% (typically) | [3] |

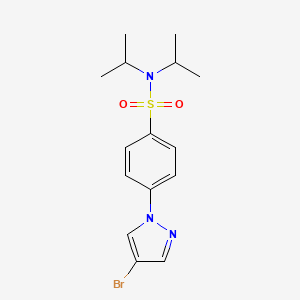

Structural Representation

Caption: Chemical structure of 4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide.

Spectroscopic Characterization (Predicted)

Structural confirmation relies on standard spectroscopic techniques. While specific experimental data is proprietary to individual laboratories, the expected spectral features can be reliably predicted.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the benzenesulfonamide ring will appear as two doublets (an AA'BB' system) in the aromatic region (~7.5-8.0 ppm). The two non-equivalent protons on the pyrazole ring will appear as singlets or narrow doublets further downfield. The two methine (CH) protons of the isopropyl groups will present as a septet, and the twelve methyl (CH₃) protons will appear as a characteristic doublet further upfield.

-

¹³C NMR: The carbon NMR will show signals for all 15 carbon atoms. This includes distinct signals for the aromatic carbons, the carbons of the pyrazole ring (with the C-Br carbon being significantly shifted), and the methine and methyl carbons of the isopropyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands are expected for the S=O stretches of the sulfonamide group (typically strong bands around 1350–1150 cm⁻¹), C=C stretching in the aromatic and pyrazole rings, and C-N and C-S bonds[3].

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high regioselectivity and yield. The general strategy involves the preparation of a key intermediate, 4-bromopyrazole, followed by its coupling to the benzenesulfonamide core.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals two primary synthons: 4-bromopyrazole and 4-fluoro-N,N-diisopropylbenzenesulfonamide, which can be coupled via nucleophilic aromatic substitution. An alternative route involves the synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, which is then reacted with diisopropylamine.

Caption: Retrosynthetic analysis of the target compound.

Protocol 1: Synthesis of 4-Bromopyrazole Intermediate

The 4-bromopyrazole building block is essential and can be synthesized through the direct bromination of pyrazole. The use of N-bromosuccinimide (NBS) is a common and effective method.

Materials:

-

1H-Pyrazole

-

N-Bromosuccinimide (NBS)

-

Water

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Carbonate (Na₂CO₃)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend 1H-pyrazole (1.0 eq) in water at room temperature in a round-bottom flask equipped with a magnetic stirrer[7].

-

Add N-bromosuccinimide (1.0 eq) to the suspension in one portion. The reaction mixture will typically turn milky white[7].

-

Stir the reaction vigorously at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (2x volume)[7].

-

Combine the organic layers and wash sequentially with saturated aqueous Na₂CO₃ and brine[7].

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield crude 4-bromopyrazole.

-

Self-Validation: The product can be purified further by column chromatography or recrystallization if necessary. Purity should be confirmed by NMR spectroscopy before proceeding.

Protocol 2: Synthesis of the Final Compound

This procedure outlines the coupling of 4-bromopyrazole with a pre-formed sulfonyl chloride.

Materials:

-

4-Bromopyrazole (from Protocol 1)

-

4-Chlorobenzenesulfonyl chloride

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Diisopropylamine

-

Dichloromethane (DCM)

Procedure:

-

Step A: Synthesis of 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride. A more direct, though hazardous, approach involves the reaction of 4-bromopyrazole with chlorosulfonic acid at low temperatures (0°C to room temp)[3]. This reaction is highly exothermic and requires careful handling in an inert atmosphere.

-

Step B: Sulfonamide Formation.

-

Dissolve the sulfonyl chloride intermediate (1.0 eq) in a suitable solvent like DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add diisopropylamine (2.5 eq) dropwise with stirring. The excess amine acts as both a nucleophile and a base to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC)[3].

-

-

Work-up and Purification:

-

Wash the reaction mixture with water to remove amine salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes[3].

-

For optimal purity, the final product can be recrystallized from a solvent system like an ethanol/water mixture to yield a crystalline solid[3].

-

| Step | Key Reagents | Conditions | Typical Yield |

| Sulfonyl Chloride Synthesis | 4-bromopyrazole, chlorosulfonic acid | 0°C to Room Temp, 2–4 hrs | 80–85%[3] |

| Sulfonamide Formation | Sulfonyl chloride, diisopropylamine | Room Temp, 2 hrs | 75–85%[3] |

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a scaffold for creating more complex molecules.

The Role of Key Functional Groups

-

4-Bromopyrazole Moiety: The C-Br bond is the primary site for synthetic modification. Its susceptibility to oxidative addition with palladium(0) catalysts makes it an ideal electrophile for a wide array of cross-coupling reactions. This feature is heavily exploited in medicinal chemistry to append various aromatic and heteroaromatic systems, systematically probing the chemical space around the core scaffold[3].

-

N,N-Diisopropyl Groups: These bulky alkyl groups serve two main purposes. First, they increase the lipophilicity (estimated logP ~3.5) of the molecule, which can enhance cell membrane permeability[3]. Second, the steric hindrance they provide can shield the sulfonamide N-H (if it were secondary) from metabolic enzymes, potentially improving the compound's metabolic stability and half-life in vivo[3].

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of C-C bonds between aryl halides and boronic acids. This compound is an excellent substrate for this transformation.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

This workflow allows for the rapid synthesis of a library of analogs where the bromine atom is replaced by a diverse set of substituents (R-groups). This is a field-proven strategy for optimizing ligand binding to biological targets like enzymes or receptors. The bromine's van der Waals radius can contribute to hydrophobic interactions in a binding pocket, and replacing it with other groups allows for fine-tuning of potency and selectivity[3].

The Pyrazole-Sulfonamide Pharmacophore

The combination of pyrazole and sulfonamide moieties is a recurring theme in pharmacologically active compounds. This scaffold has been associated with a range of biological activities:

-

Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase-2 (COX-2)[3].

-

Antidiabetic: Recent studies have explored acyl pyrazole sulfonamides as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, presenting a therapeutic strategy for managing type 2 diabetes[8].

-

Antitubercular: Novel sulfonamide-based pyrazole hybrids have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains[9].

-

Anticancer: The pyrazole scaffold is present in clinically approved anticancer agents, and new pyrazole-sulfonamide derivatives are continuously being investigated for their antiproliferative activity[2][10].

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed platform for innovation in drug discovery. Its synthesis is achievable through robust and well-documented chemical methods. The compound's true strength is realized in its application as a versatile building block, where the reactive bromine handle facilitates the exploration of vast chemical diversity through established cross-coupling methodologies. The inherent pharmacological relevance of the pyrazole-sulfonamide core further enhances its appeal to researchers aiming to develop novel therapeutics. This guide provides the foundational knowledge for scientists to effectively synthesize, characterize, and strategically deploy this valuable compound in their research and development programs.

References

- This compound | 1187386-27-1 | Benchchem. (URL: )

-

This compound - Kemix Pty Ltd. (URL: [Link])

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. (URL: [Link])

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - sioc-journal.cn. (URL: [Link])

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. (URL: [Link])

-

1187385-75-6| Chemical Name : N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide - Pharmaffiliates. (URL: [Link])

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])

-

Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications. (URL: [Link])

-

Sulfonamide compounds incorporating pyrazole with biological activities. - ResearchGate. (URL: [Link])

-

Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers. (URL: [Link])

-

N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide, min 98%, 100 grams - CP Lab Safety. (URL: [Link])

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (URL: [Link])

-

(PDF) Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide - ResearchGate. (URL: [Link])

- EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google P

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL: [Link])

-

4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. (URL: [Link])

-

N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem - NIH. (URL: [Link])

-

N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem. (URL: [Link])

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. scielo.org.mx [scielo.org.mx]

- 5. kemix.com.au [kemix.com.au]

- 6. labsolu.ca [labsolu.ca]

- 7. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 8. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Characterization of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic and spectrometric data for the compound N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide . The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for its structural elucidation and characterization.

Introduction

This compound is a synthetic organic compound featuring a core structure that combines a sulfonamide, a diisopropylamine moiety, and a 4-bromopyrazole group linked to a benzene ring. Its molecular formula is C₁₅H₂₀BrN₃O₂S, with a molecular weight of approximately 386.31 g/mol .[1] The structural complexity and the presence of various functional groups make a thorough spectroscopic and spectrometric analysis essential for unambiguous identification and purity assessment. Such characterization is a cornerstone for its application in medicinal chemistry, particularly in the development of novel therapeutic agents, where a precise understanding of the molecular structure is paramount for structure-activity relationship (SAR) studies.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, offering insights into the interpretation of the spectra and providing standardized protocols for acquiring such data.

Molecular Structure

The structural formula of this compound is depicted below. The numbering of the atoms is provided for clarity in the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization. The data presented in this section is predicted based on established chemical shift values and data from structurally similar compounds.[2][3]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons of the benzene and pyrazole rings, as well as the protons of the diisopropylamino group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.05 | d | ~8.5 | 2H | H-2, H-6 (Benzenesulfonamide) |

| ~7.85 | d | ~8.5 | 2H | H-3, H-5 (Benzenesulfonamide) |

| ~7.70 | s | - | 1H | H-5' (Pyrazole) |

| ~7.60 | s | - | 1H | H-3' (Pyrazole) |

| ~3.90 | sept | ~6.8 | 2H | H-7, H-7' (CH of isopropyl) |

| ~1.20 | d | ~6.8 | 12H | H-8, H-9, H-8', H-9' (CH₃ of isopropyl) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region: The protons on the benzenesulfonamide ring are expected to appear as two doublets around 8.05 and 7.85 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons of the 4-bromopyrazole ring are predicted to be singlets at approximately 7.70 and 7.60 ppm.

-

Aliphatic Region: The two methine protons of the isopropyl groups will appear as a septet around 3.90 ppm due to coupling with the twelve methyl protons. The twelve methyl protons of the two isopropyl groups are expected to be a doublet around 1.20 ppm, coupling with the methine proton.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C-4 (Benzenesulfonamide) |

| ~138.5 | C-1 (Benzenesulfonamide) |

| ~137.0 | C-5' (Pyrazole) |

| ~131.0 | C-3' (Pyrazole) |

| ~128.5 | C-2, C-6 (Benzenesulfonamide) |

| ~127.0 | C-3, C-5 (Benzenesulfonamide) |

| ~93.0 | C-4' (C-Br, Pyrazole) |

| ~49.5 | C-7, C-7' (CH of isopropyl) |

| ~21.5 | C-8, C-9, C-8', C-9' (CH₃ of isopropyl) |

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show distinct signals for each carbon atom in the molecule. The quaternary carbon attached to the bromine atom (C-4') is predicted to be significantly shielded, appearing at a lower chemical shift (~93.0 ppm). The aromatic carbons will resonate in the typical downfield region (127.0-142.0 ppm). The aliphatic carbons of the isopropyl groups will appear in the upfield region.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

The high-resolution mass spectrum (HRMS) should confirm the molecular formula of the compound. The fragmentation pattern in the MS/MS spectrum can provide valuable structural information.

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

-

Calculated for C₁₅H₂₀BrN₃O₂S [M+H]⁺: m/z 386.0592

-

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Predicted Major Fragments in MS/MS:

| m/z (Predicted) | Relative Intensity | Proposed Fragment |

| 386/388 | High | [M+H]⁺ |

| 344/346 | Moderate | [M - C₃H₆]⁺ |

| 285/287 | Moderate | [M - N(iPr)₂]⁺ |

| 206 | High | [C₉H₇N₂O₂S]⁺ |

| 155 | Moderate | [C₆H₄SO₂]⁺ |

| 101 | High | [N(iPr)₂]⁺ |

| 79/81 | Low | [Br]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound under mass spectrometric conditions is expected to proceed through several key pathways, including cleavage of the sulfonamide bond and fragmentation of the diisopropylamino group.

Caption: Proposed mass fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Analysis

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Perform MS/MS analysis on the molecular ion peak to obtain fragmentation data.

-

-

Data Analysis: Analyze the acquired data to determine the accurate mass of the molecular ion and major fragments. Compare the experimental data with the predicted values and isotopic patterns.

Synthesis Protocol

A plausible synthetic route to this compound involves a two-step process starting from 4-bromopyrazole.[4][5]

Step 1: Synthesis of 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride

Caption: Synthesis of the sulfonyl chloride intermediate.

Procedure:

-

To a stirred solution of chlorosulfonic acid (excess, e.g., 5 equivalents) at 0 °C, add 4-bromopyrazole (1 equivalent) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride.

Step 2: Synthesis of this compound

Caption: Final synthesis step of the target compound.

Procedure:

-

Dissolve 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

-

Slowly add diisopropylamine (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic and spectrometric data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data, along with standardized experimental protocols, serves as a valuable resource for the synthesis, identification, and characterization of this compound. The provided information is crucial for ensuring the quality and integrity of this molecule in research and development settings.

References

-

Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 13538-13550. Available from: [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Archiv der Pharmazie, 341(10), 643-651. Available from: [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). Pharmaceuticals, 16(7), 1004. Available from: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide is a synthetic organic compound featuring a core structure that integrates a pyrazole ring with a sulfonamide moiety. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and potential biological activities. While specific research on this exact molecule is limited, this document synthesizes information from closely related pyrazole-containing sulfonamides to offer insights into its potential as a versatile scaffold in medicinal chemistry. The discussion extends to its potential mechanisms of action, particularly in enzyme inhibition, and its interactions with key biological macromolecules such as human serum albumin (HSA). This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic applications of this and related compounds.

Introduction: The Promise of Pyrazole-Sulfonamide Hybrids

The integration of pyrazole and sulfonamide functionalities into a single molecular entity has emerged as a promising strategy in modern drug discovery. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in a variety of clinically approved drugs. Similarly, the sulfonamide group is a key structural feature in numerous therapeutic agents, including antibacterial, and anti-inflammatory drugs. The combination of these two moieties can lead to compounds with unique pharmacological profiles and diverse biological activities. This compound represents a specific embodiment of this hybrid scaffold, offering several avenues for chemical modification and biological investigation.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1187386-27-1 | [1] |

| Molecular Formula | C15H20BrN3O2S | [1] |

| Molecular Weight | 386.31 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | Commercially available at ≥95% | [1] |

The presence of the diisopropyl groups on the sulfonamide nitrogen increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The bromine atom on the pyrazole ring provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Amino-N,N-diisopropylbenzenesulfonamide

-

To a stirred solution of 4-aminobenzenesulfonamide in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base (e.g., diisopropylethylamine).

-

Cool the mixture in an ice bath.

-

Slowly add an activating agent for the sulfonamide (e.g., a sulfonyl chloride), followed by the dropwise addition of diisopropylamine.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous acid, base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Diazotization of 4-Amino-N,N-diisopropylbenzenesulfonamide

-

Dissolve the product from Step 1 in an aqueous acidic solution (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for a short period before use in the next step.

Step 3: Coupling with 4-Bromopyrazole

-

In a separate flask, dissolve 4-bromopyrazole in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution to the 4-bromopyrazole solution at low temperature.

-

Adjust the pH of the reaction mixture with a suitable base to facilitate the coupling reaction.

-

Stir the reaction until completion (monitored by TLC).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify the final compound by recrystallization or column chromatography to yield this compound.

Potential Biological Activities and Mechanism of Action

While direct experimental data for this compound is not extensively documented, the broader class of pyrazole-containing sulfonamides has been shown to exhibit a wide range of biological activities.

Carbonic Anhydrase Inhibition

Many pyrazole-based sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[2][3][4] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[2][4]

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

The sulfonamide moiety of these inhibitors typically coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and preventing the catalytic hydration of carbon dioxide. The pyrazole ring and other substituents can engage in additional interactions with amino acid residues in the active site, contributing to the potency and selectivity of inhibition.

Anticancer and Antimicrobial Activities